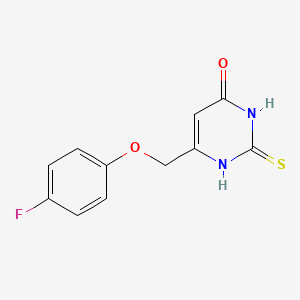

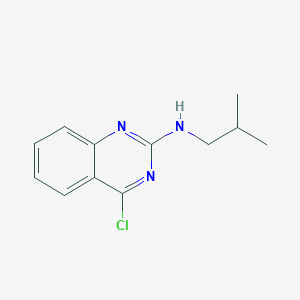

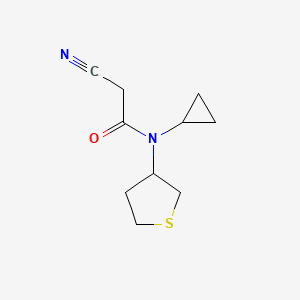

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide” has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active molecules. Its cyano and acetamide groups are reactive sites that can undergo further chemical transformations to create novel heterocyclic compounds, which are often found in drugs . These derivatives can be screened for pharmacological activities, potentially leading to the development of new medications.

Agriculture

The compound’s derivatives may be explored for their potential use in agriculture. As a building block for heterocyclic compounds, it could be used to synthesize new pesticides or herbicides. The reactivity of the cyanoacetamide moiety allows for the creation of compounds that may interact with specific biological targets in pests or weeds .

Material Science

In material science, 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide could be utilized to develop new polymers or coatings. Its ability to form stable heterocyclic structures can be advantageous in creating materials with specific properties, such as increased durability or chemical resistance .

Environmental Science

This compound could be used in environmental science research to develop new sensors or indicators for pollutants. The chemical reactivity of the compound allows it to bind with various environmental contaminants, potentially leading to colorimetric or luminescent changes that can be easily detected .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions. Its structure can be modified to mimic the transition states of biochemical reactions, helping to understand how enzymes catalyze reactions and how they can be inhibited or activated .

Pharmacology

Pharmacologically, the compound can be a key intermediate in the synthesis of small-molecule drugs. Its structural features make it a versatile scaffold that can be elaborated into a wide range of pharmacophores, which are the parts of a molecule responsible for its biological activity .

Propiedades

IUPAC Name |

2-cyano-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXPBCKFQDFKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSC2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)

![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)